
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O3 and its molecular weight is 373.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Antipsychotic Applications
- A study by Wise et al. (1987) explored compounds structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide. They found that these compounds, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed an antipsychotic-like profile in behavioral animal tests. Importantly, these compounds did not interact with dopamine receptors, unlike many clinically available antipsychotic agents (Wise et al., 1987).
Antitumor Activity
- Research by Lan Yun-jun (2011) reported the synthesis and in vitro antitumor activity of compounds related to this compound. These compounds showed efficacy against HL-60 and BEL-7402 cancer cell lines (Lan Yun-jun, 2011).
Antimicrobial and Antifungal Applications
- A 2019 study by Anuse et al. examined the antimicrobial properties of substituted 2-aminobenzothiazoles derivatives, closely related to the compound . They found significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Fluorescence-Tagged Ligands for Receptors
- Amon et al. (2007) synthesized derivatives that are structurally similar to the compound of interest. These compounds were developed as novel histamine H3 receptor ligands, which could be useful for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Radiosynthesis for PET Imaging
- Wang et al. (2014) conducted a study involving the radiosynthesis of a compound similar to this compound. This was developed as a potential PET agent for imaging EGFR, HER2, and HER3 signaling (Wang et al., 2014).
Novel Ligands for Neuropharmacology
- Piccoli et al. (2012) investigated compounds structurally similar to the compound as selective orexin receptor antagonists. These were evaluated for their effects on compulsive food consumption in a model of binge eating in rats (Piccoli et al., 2012).
Antibacterial and Anticancer Potentials
- Mehta et al. (2019) synthesized and evaluated derivatives related to the compound for their antimicrobial and anticancer activities. The study included molecular docking to ascertain the binding potential of these compounds (Mehta et al., 2019).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-13-17(14(2)27-23-13)11-19(25)22-12-15-7-9-24(10-8-15)20(26)16-5-3-4-6-18(16)21/h3-6,15H,7-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRSYEWVKDUPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
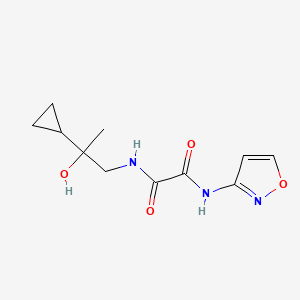
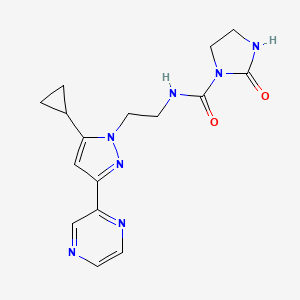
![2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-3-carboxamide](/img/structure/B2893657.png)
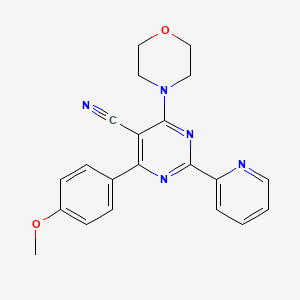
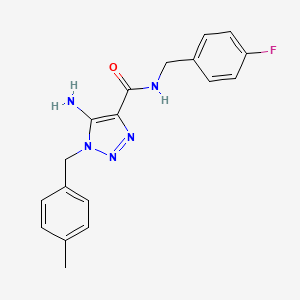
![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2893664.png)
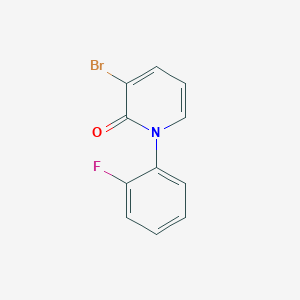
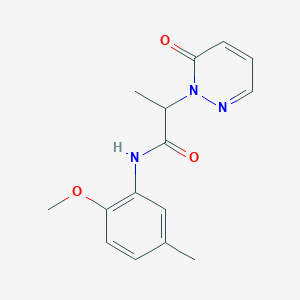
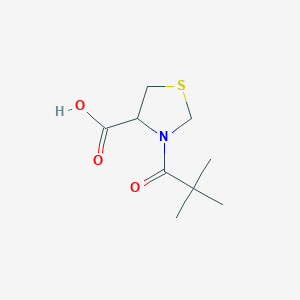

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2893673.png)

